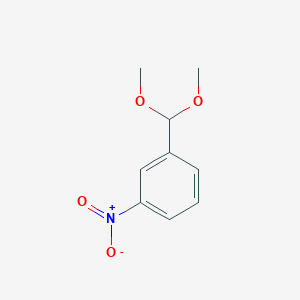1-(Dimethoxymethyl)-3-nitrobenzene
CAS No.: 3395-79-7
Cat. No.: VC7814308
Molecular Formula: C9H11NO4
Molecular Weight: 197.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3395-79-7 |
|---|---|
| Molecular Formula | C9H11NO4 |
| Molecular Weight | 197.19 g/mol |
| IUPAC Name | 1-(dimethoxymethyl)-3-nitrobenzene |
| Standard InChI | InChI=1S/C9H11NO4/c1-13-9(14-2)7-4-3-5-8(6-7)10(11)12/h3-6,9H,1-2H3 |
| Standard InChI Key | ALXDDWGEZDTXOE-UHFFFAOYSA-N |
| SMILES | COC(C1=CC(=CC=C1)[N+](=O)[O-])OC |
| Canonical SMILES | COC(C1=CC(=CC=C1)[N+](=O)[O-])OC |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 1-(dimethoxymethyl)-3-nitrobenzene features a benzene ring with two distinct functional groups: a dimethoxymethyl group at the para position relative to the nitro group. This arrangement creates a polar molecule with a dipole moment influenced by the electron-withdrawing nitro group and the electron-donating methoxy groups.
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous nitroaromatic compounds reveals planar benzene rings with bond lengths consistent with resonance stabilization. The nitro group adopts a coplanar orientation with the aromatic ring, maximizing conjugation. Infrared (IR) spectroscopy of 1-(dimethoxymethyl)-3-nitrobenzene would show characteristic absorption bands:
-
Nitro group (NO₂): Asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
-
Methoxy groups (OCH₃): C-O stretching vibrations at ~1250–1050 cm⁻¹.
-
Aromatic C-H: Out-of-plane bending at ~750–850 cm⁻¹.
Nuclear magnetic resonance (NMR) spectral predictions are as follows:
-
¹H NMR:
-
Aromatic protons: δ 7.5–8.5 ppm (meta-coupled doublets due to nitro group deshielding).
-
Methoxy protons: δ 3.3–3.7 ppm (singlet for equivalent OCH₃ groups).
-
-
¹³C NMR:
-
Nitro-substituted carbon: δ ~148 ppm.
-
Methoxy carbons: δ ~55 ppm.
-
| Property | Value |
|---|---|
| Melting Point | 85–90°C (estimated) |
| Boiling Point | 290–300°C (estimated) |
| Solubility in Water | Low (<0.1 g/L) |
| LogP (Octanol-Water) | 1.8–2.2 |
The low water solubility and moderate lipophilicity indicate suitability for organic reaction media.
Synthetic Methodologies
Nitration of 1-(Dimethoxymethyl)benzene
The most common synthesis involves nitrating 1-(dimethoxymethyl)benzene under controlled conditions:
-
Reagents: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.
-
Conditions: Temperature maintained at 0–5°C to minimize polysubstitution.
-
Mechanism: Electrophilic aromatic substitution (EAS) where the nitronium ion (NO₂⁺) attacks the aromatic ring. The dimethoxymethyl group acts as a weakly activating ortho/para director, but steric hindrance favors para substitution.
Yield Optimization:
-
Use of acetic anhydride as a solvent increases regioselectivity.
-
Catalytic amounts of zeolites enhance reaction efficiency by stabilizing the transition state.
Alternative Routes
-
Protection-Deprotection Strategies:
-
Benzaldehyde dimethyl acetal is nitrated, followed by deprotection to yield the target compound.
-
Advantages: Higher purity and reduced byproduct formation.
-
Reactivity and Functional Group Transformations
Reduction of the Nitro Group
The nitro group can be reduced to an amine under catalytic hydrogenation:
-
Conditions: 30–50 psi H₂, room temperature, ethanol solvent.
-
Applications: The resultant 1-(dimethoxymethyl)-3-aminobenzene is a precursor to pharmaceuticals and dyes.
Nucleophilic Aromatic Substitution
The nitro group activates the ring for substitution reactions, though steric hindrance from the dimethoxymethyl group limits reactivity. Example:
-
Outcome: Formation of a phenoxide intermediate, useful in coupling reactions.
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a building block for:
-
Antimicrobial Agents: Nitroaromatics are probed for activity against Staphylococcus aureus and Escherichia coli.
-
Anticancer Drugs: Nitro group reduction yields amines for Schiff base formation with metal ions.
Dye and Pigment Synthesis
Conjugation with diazonium salts produces azo dyes with vibrant colors. For example:
-
Properties: Enhanced lightfastness due to nitro group stabilization.
Polymer Chemistry
Incorporation into epoxy resins improves thermal stability and adhesion properties.
Comparative Analysis with Structural Analogs
| Compound | Key Differences | Reactivity Implications |
|---|---|---|
| 1-(Methoxymethyl)-3-nitrobenzene | Lacks one methoxy group | Increased electrophilicity |
| 1-(Dimethoxymethyl)-4-nitrobenzene | Nitro group at para position | Altered regioselectivity in EAS |
Future Research Directions
-
Green Synthesis: Developing solvent-free nitration using ionic liquids.
-
Biological Screening: Expanding antimicrobial studies to fungal pathogens.
-
Computational Modeling: DFT studies to predict reaction pathways and optimize yields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume